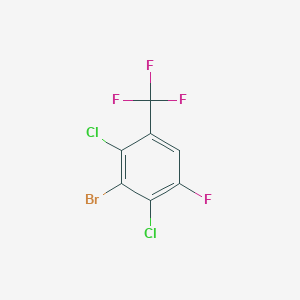

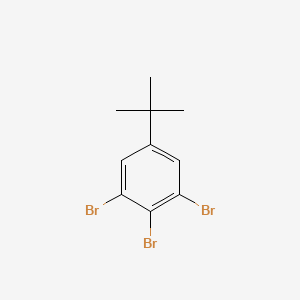

1,2,3-Tribromo-5-(tert-butyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3,5-Tri-tert-butylbenzene” is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Synthesis Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Molecular Structure Analysis

The molecular weight of “1,3,5-Tri-tert-butylbenzene” is 246.4308 . The structure consists of a benzene ring substituted with a tert-butyl group .

Chemical Reactions Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Physical And Chemical Properties Analysis

“1,3,5-Tri-tert-butylbenzene” is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Applications De Recherche Scientifique

1. Intermediate for Active Pharmaceutical Ingredient Manufacturing 1,2,3-Tribromo-5-(tert-butyl)benzene can be used as an intermediate for active pharmaceutical ingredient manufacturing . This means it can be used in the synthesis of various drugs.

Preparation of 1,3,5-Trimethoxytoluene

This compound can act as an intermediate for the preparation of 1,3,5-trimethoxytoluene . This is a chemical compound that can be used in various chemical reactions.

4. Internal Standard in Gas Chromatography-Mass Spectrometry 1,2,3-Tribromo-5-(tert-butyl)benzene can act as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .

Preparation of Sandwich Complexes

1,2,3-Tribromo-5-(tert-butyl)benzene is used in the preparation of sandwich complexes of scandium, yttrium, and lanthanide ions . These complexes have applications in various fields including catalysis, materials science, and medicine.

Research in Thermochemistry

The compound is also used in research related to thermochemistry . Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations.

Mécanisme D'action

Mode of Action

A related compound, 1,3,5-tri-tert-butylbenzene, has been studied for its bromination reactions . The study found that both bromo-de-protonation and bromo-de-tert-butylation occur at different bromine concentrations, with high reaction orders in bromine . This suggests that 1,2,3-Tribromo-5-(tert-butyl)benzene might interact with its targets in a similar manner, possibly involving the formation of bromine clusters .

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3-tribromo-5-tert-butylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDLMOAMLFWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tribromo-5-(tert-butyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)